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molecular formula C13H10ClNOS B8406692 2-Cyclopropyl-5-phenyl-thiazole-4-carbonyl chloride

2-Cyclopropyl-5-phenyl-thiazole-4-carbonyl chloride

Cat. No. B8406692
M. Wt: 263.74 g/mol
InChI Key: KQSFWKUUDRDYET-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2-cyclopropyl-5-phenyl-thiazole-4-carboxylic acid (90 mg, 0.37 mmol) in toluene (2.0 mL) was treated with a drop of DMF followed by oxalyl chloride (0.11 mL, 1.25 mmol) and the resulting yellow solution was stirred at rt for 2 h. The solvent was then removed under reduced pressure (coevaporation with toluene) to give 2-cyclopropyl-5-phenyl-thiazole-4-carbonyl chloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.11 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH:3]1([C:6]2[S:7][C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[C:9]([C:11](O)=[O:12])[N:10]=2)[CH2:5][CH2:4]1.CN(C=O)C.C(Cl)(=O)C([Cl:28])=O>C1(C)C=CC=CC=1>[CH:3]1([C:6]2[S:7][C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[C:9]([C:11]([Cl:28])=[O:12])[N:10]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
C1(CC1)C=1SC(=C(N1)C(=O)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow solution was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure (coevaporation with toluene)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C=1SC(=C(N1)C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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